molecular formula C11H18N2O3S B7054493 3-(3-Methylsulfonylpropyl)-6-propan-2-ylpyrimidin-4-one

3-(3-Methylsulfonylpropyl)-6-propan-2-ylpyrimidin-4-one

Cat. No.: B7054493
M. Wt: 258.34 g/mol
InChI Key: JEQOLNBRHXWIHN-UHFFFAOYSA-N
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Description

3-(3-Methylsulfonylpropyl)-6-propan-2-ylpyrimidin-4-one is a synthetic organic compound that belongs to the pyrimidinone class of chemicals. This compound is characterized by the presence of a pyrimidine ring substituted with a methylsulfonylpropyl group and a propan-2-yl group. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylsulfonylpropyl)-6-propan-2-ylpyrimidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-methylsulfonylpropylamine and 6-propan-2-ylpyrimidin-4-one.

    Condensation Reaction: The intermediates undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the desired pyrimidinone compound.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems helps in maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylsulfonylpropyl)-6-propan-2-ylpyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrimidinone derivatives.

    Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methylsulfonylpropyl)-6-propan-2-ylpyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylsulfonylpropyl)-6-propan-2-ylpyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methylsulfonylpropyl)-6-methylpyrimidin-4-one: Similar structure but with a methyl group instead of a propan-2-yl group.

    3-(3-Methylsulfonylpropyl)-6-ethylpyrimidin-4-one: Similar structure but with an ethyl group instead of a propan-2-yl group.

Uniqueness

3-(3-Methylsulfonylpropyl)-6-propan-2-ylpyrimidin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propan-2-yl group may enhance its lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

3-(3-methylsulfonylpropyl)-6-propan-2-ylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-9(2)10-7-11(14)13(8-12-10)5-4-6-17(3,15)16/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQOLNBRHXWIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CCCS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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